molecular formula C13H13FN4O2 B2584388 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2194845-67-3

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No.: B2584388
CAS No.: 2194845-67-3
M. Wt: 276.271
InChI Key: CFLRQWKWUQKIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C13H13FN4O2 and its molecular weight is 276.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cholesterol Absorption Inhibition

The discovery of compounds such as SCH 58235, a potent inhibitor of intestinal cholesterol absorption, illustrates the therapeutic potential of azetidinone derivatives. These compounds are designed to enhance activity by exploiting beneficial oxidation while blocking detrimental metabolic oxidation sites, demonstrating the role of similar chemical structures in lowering plasma cholesterol levels (Rosenblum et al., 1998).

Antimicrobial Activity

Triazole analogues have been synthesized and evaluated for their antimicrobial activity against human pathogenic bacteria. Compounds with specific substituents on the piperazine ring showed significant inhibition of bacterial growth, indicating the potential of triazole-based compounds in developing new antimicrobial agents (Nagaraj et al., 2018).

Catalyst and Solvent-Free Synthesis

Efficient, regioselective synthesis of benzamide derivatives through catalyst- and solvent-free conditions demonstrates the importance of triazole compounds in facilitating organic reactions. Such methodologies underscore the role of triazole derivatives in simplifying synthetic routes for chemical compounds (Moreno-Fuquen et al., 2019).

Synthesis and Characterization of Derivatives

Research into the synthesis and biological activity of triazole derivatives, including their structural characterization and antimicrobial evaluation, highlights the diversity of applications for these compounds in medicinal chemistry and drug design. The studies reveal how modifications to the triazole core can influence biological activity and offer insights into developing new therapeutic agents (Abosadiya et al., 2018).

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O2/c1-20-12-3-2-9(6-11(12)14)13(19)17-7-10(8-17)18-15-4-5-16-18/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLRQWKWUQKIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.